2,2-Dichlorohexanal
Overview
Description
2,2-Dichlorohexanal is an organic compound with the molecular formula C6H10Cl2O. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ketones . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichlorohexanal can be synthesized through the chlorination of hexanal. The process involves the addition of chlorine to hexanal under controlled conditions to ensure the selective formation of the 2,2-dichloro derivative. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichlorohexanoic acid.
Reduction: Formation of 2,2-dichlorohexanol.
Substitution: Formation of various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichlorohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 2,2-Dichlorohexanal exerts its effects involves its reactivity with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. Its molecular targets include enzymes and other proteins, where it can act as an inhibitor or modifier .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorohexane: Similar in structure but lacks the aldehyde functional group.
1,6-Dichlorohexane: Different position of chlorine atoms and lacks the aldehyde group.
2,2-Dichloropentanal: Similar structure with one less carbon atom.
Uniqueness
2,2-Dichlorohexanal is unique due to the presence of both chlorine atoms and an aldehyde group at the same carbon atom. This combination makes it highly reactive and versatile in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,2-dichlorohexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYYGDMHXSGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369176 | |
Record name | 2,2-dichlorohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57024-78-9 | |
Record name | 2,2-dichlorohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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